molecular formula C17H25NO4S B15129958 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid

Cat. No.: B15129958
M. Wt: 339.5 g/mol
InChI Key: AYUOVKILVZAKFO-UHFFFAOYSA-N
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Description

Boc-cys(3,4-dimethylbenzyl)-OH, also known as Boc-S-3,4-dimethylbenzyl-L-cysteine, is a derivative of cysteine, an amino acid. This compound is primarily used as a protecting group in peptide synthesis, which is crucial for the development of complex peptides and proteins. The protecting group chemistry for cysteine has enabled significant advancements in peptide and protein science .

Preparation Methods

The synthesis of Boc-cys(3,4-dimethylbenzyl)-OH involves the protection of the cysteine thiol group with a 3,4-dimethylbenzyl group. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Boc-cys(3,4-dimethylbenzyl)-OH undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Boc-cys(3,4-dimethylbenzyl)-OH involves the protection of the cysteine thiol group, which prevents unwanted reactions during peptide synthesis. The Boc group protects the amino group, while the 3,4-dimethylbenzyl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUOVKILVZAKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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